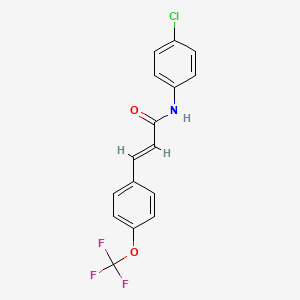

Cyanoimino-oxido-(2-oxochromen-6-yl)azanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- Cyanoimino-oxido-(2-oxochromen-6-yl)azanium belongs to a class of compounds known for their complex chemical structures and reactions. These compounds are often involved in the synthesis of various biologically active compounds and have significant implications in chemistry and pharmacology.

Synthesis Analysis

- The synthesis of related compounds involves the reaction of certain azides with heterocyclic compounds, leading to cyanine dyes with considerable bathochromic effects (Ol'shevskaya & Pochinok, 1974).

Molecular Structure Analysis

- Molecular structures of similar compounds have been characterized using various techniques, including X-ray analysis. For instance, the oximino(2,6-dichlorophenyl)acetonitrile, a related compound, exhibits a complex molecular structure with significant bioactivity (Adu Amankrah et al., 2021).

Chemical Reactions and Properties

- Cyclometallated palladium(II) azido complexes, which share some structural similarities, demonstrate diverse reactivities toward organic isocyanides and isothiocyanates, showcasing the complex chemical behavior of these compounds (Kim et al., 2004).

Physical Properties Analysis

- The physical properties of related compounds, such as 5-Cyanoamino-4-imidazolecarboxamide, are characterized by techniques like MS, HRMS, IR spectroscopy, and NMR spectroscopy, which provide insights into their stability, solubility, and physical form (Qian & Glaser, 2004).

Chemical Properties Analysis

- The chemical properties of Cyanoimino-oxido-(2-oxochromen-6-yl)azanium-like compounds are intricate, often involving complex formation, redox reactions, and unique reactivity patterns, as evidenced in various studies, including the synthesis and characterization of azido- or cyano-bridged binuclear complexes (Ni et al., 2005).

Applications De Recherche Scientifique

Nitrosative Guanine Deamination

A study by Rayat, Wu, and Glaser (2004) explored the role of 5-Cyanoimino-4-oxomethylene-4,5-dihydroimidazoles, which are related to cyanoimino-oxido-(2-oxochromen-6-yl)azanium, in the nitrosative deamination of guanine. This process involves the transformation of guaninediazonium ion and can lead to the formation of oxanosine, a significant event in DNA chemistry (Rayat, Wu, & Glaser, 2004).

Synthesis and Reactions of Azides

Ol'shevskaya and Pochinok (1974) discussed the synthesis of cyanine dyes containing azido groups. These dyes were derived from quaternary salts of azides of benzothiazole and benzimidazole, indicating a potential use in dye and pigment industry (Ol'shevskaya & Pochinok, 1974).

Cyanide Detection

Isaad and Achari (2011) developed a cyanide sensor using a compound based on 2-(trifluoroacetamide) benzhydrol-2 (2-TFAB), demonstrating the application of such chemicals in environmental monitoring and safety (Isaad & Achari, 2011).

Carbonyl Reductase Inhibition

A study by Amankrah et al. (2021) on the compound oximino(2,6-dichlorophenyl)acetonitrile revealed its potential as a powerful inhibitor of the Carbonyl Reductase enzyme. This enzyme is involved in resistance to anticancer treatments, indicating a potential therapeutic application (Amankrah et al., 2021).

Anti-proliferative Effects

El‐Faham et al. (2014) synthesized novel cyano oximino sulfonate derivatives and observed their anti-proliferative effect on mouse fibroblast cells. These findings suggest potential applications in cancer research and treatment (El‐Faham et al., 2014).

Optical Properties of Cyanine Dyes

Le Guennic and Jacquemin (2015) provided insights into the optical properties of cyanine dyes, which are used in various fields like photography, information storage, and biochemistry. These dyes offer unique properties suitable for designing devices with near-infrared applications (Le Guennic & Jacquemin, 2015).

Propriétés

IUPAC Name |

cyanoimino-oxido-(2-oxochromen-6-yl)azanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3/c11-6-12-13(15)8-2-3-9-7(5-8)1-4-10(14)16-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFDHEFJHGIYQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1[N+](=NC#N)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanoimino-oxido-(2-oxochromen-6-yl)azanium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-2-ylmethyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B2484780.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2484782.png)

![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484788.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2484790.png)

![2-[4-(4-Bromo-3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2484795.png)

![2-(2-Oxopropylsulfanyl)-3-pyridin-3-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2484796.png)